molecular formula C17H24ClNO3 B12955829 (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride

(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride

Cat. No.: B12955829
M. Wt: 325.8 g/mol
InChI Key: RNWULDPHDCBSAG-KYLFUZKPSA-N
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Description

(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a diallylamino group and a dihydrobenzo[b][1,4]dioxin moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydrobenzo[b][1,4]dioxin ring system, followed by the introduction of the diallylamino group and the final conversion to the hydrochloride salt. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The diallylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The diallylamino group and the dihydrobenzo[b][1,4]dioxin moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
  • (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol acetate

Uniqueness

The uniqueness of (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride lies in its specific structural features and the resulting chemical properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

(1R,2S)-2-[bis(prop-2-enyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C17H23NO3.ClH/c1-4-8-18(9-5-2)13(3)17(19)14-6-7-15-16(12-14)21-11-10-20-15;/h4-7,12-13,17,19H,1-2,8-11H2,3H3;1H/t13-,17-;/m0./s1

InChI Key

RNWULDPHDCBSAG-KYLFUZKPSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)O)N(CC=C)CC=C.Cl

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)O)N(CC=C)CC=C.Cl

Origin of Product

United States

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